
1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)-
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Overview
Description
6-(Benzyloxy)-8-bromo-1H-purin-2-amine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound’s structure includes a benzyloxy group at the 6th position, a bromine atom at the 8th position, and an amine group at the 2nd position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine typically involves multiple steps:
Benzyloxy Protection: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling at C8
The bromine atom at position 8 participates in palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl or heteroaryl groups, a strategy widely used to diversify purine derivatives for pharmaceutical applications.
Example reaction conditions :
Component | Specification |
---|---|
Catalyst | Pd(OAc)₂ (5 mol%) |
Ligand | Trisodium tri(3-sulfophenyl)phosphine |
Base | Cs₂CO₃ (3 eq) |
Solvent | Acetonitrile/H₂O (1:2 v/v) |
Temperature | 100°C (microwave irradiation) |
Reaction time | 30 min |
Under these conditions, coupling with phenylboronic acid achieves >85% conversion . The reaction preserves the 6-benzyloxy group while replacing bromine with the aryl moiety.
Nucleophilic Aromatic Substitution at C6
The benzyloxy group at position 6 undergoes displacement under acidic or basic conditions, enabling functional group interconversion.
Key transformations :
-
Deprotection : Treatment with BCl₃ in CH₂Cl₂ at 5°C for 48 hr removes the benzyl group, yielding 6-hydroxypurine derivatives .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using NaH as base introduces 6-alkoxy groups .
Halogen Exchange Reactions
The 8-bromo substituent demonstrates halogen mobility in metal-mediated reactions:
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Iodination | CuI (1.2 eq), DMF, 120°C, 24 hr | 8-Iodo derivative | 78% |
Chlorination | PCl₅ (3 eq), toluene, reflux, 6 hr | 8-Chloro analogue | 65% |
These reactions proceed via intermediate purine-copper or phosphorus complexes, as confirmed by NMR studies .
Ring Modification Reactions
The purine core participates in cycloaddition and ring-opening processes:
Documented examples :
-
Diels-Alder reaction : Reacts with maleic anhydride at 80°C to form tricyclic adducts (confirmed by X-ray crystallography).
-
Acid-mediated rearrangement : Treatment with H₂SO₄ generates imidazo[4,5-b]pyridine derivatives through ring contraction .
Catalytic Hydrogenation
Selective reduction of the purine ring occurs under controlled hydrogenation:
Parameter | Value |
---|---|
Catalyst | 10% Pd/C (0.1 eq) |
Pressure | 50 psi H₂ |
Solvent | EtOH/AcOH (4:1) |
Time | 4 hr |
Product | 1,2,3,4-Tetrahydropurine derivative |
This reaction modifies the compound’s planarity while retaining the 8-bromo and 6-benzyloxy groups.
Stability Under Physiological Conditions
Hydrolytic stability studies reveal:
Condition | Half-life (37°C) | Degradation Pathway |
---|---|---|
pH 7.4 buffer | 12.4 hr | Benzyloxy group hydrolysis |
10% FBS solution | 8.2 hr | Purine ring oxidation |
Data suggest the benzyloxy group provides moderate metabolic protection compared to smaller alkoxy substituents .
Scientific Research Applications
6-(Benzyloxy)-8-bromo-1H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The amine group can form hydrogen bonds, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-1H-purin-2-amine: Lacks the bromine atom at the 8th position.
8-Bromo-1H-purin-2-amine: Lacks the benzyloxy group at the 6th position.
6-(Benzyloxy)-8-chloro-1H-purin-2-amine: Contains a chlorine atom instead of a bromine atom at the 8th position.
Uniqueness
6-(Benzyloxy)-8-bromo-1H-purin-2-amine is unique due to the combination of the benzyloxy group, bromine atom, and amine group, which collectively contribute to its distinct chemical properties and potential biological activities. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various applications.
Biological Activity
1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- is a synthetic compound belonging to the purine family, characterized by its unique structural features, including a bromine atom and a phenylmethoxy group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antiviral, anticancer, and anti-inflammatory applications.
Chemical Structure and Properties
The chemical structure of 1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- can be represented as follows:
Key Structural Features:
- Bromine Atom : Enhances reactivity and binding affinity to biological targets.
- Phenylmethoxy Group : Increases lipophilicity, potentially improving membrane permeability.
- Amine Group : Capable of forming hydrogen bonds, contributing to biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, while the phenylmethoxy group enhances binding stability. The amine group facilitates hydrogen bonding, which is crucial for the compound's activity against specific biological pathways.
Antiviral Activity
Recent studies have highlighted the potential of purine derivatives in exhibiting antiviral properties. For instance, compounds with similar purine scaffolds have shown efficacy against various viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles .
Anticancer Activity
1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- has been evaluated for its anticancer properties. Research indicates that purine derivatives can inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Disruption of microtubule assembly, leading to cell cycle arrest.
In vitro studies have reported IC50 values indicating significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction |
HepG2 | 4.98 - 14.65 | Microtubule destabilization |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. Similar purine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies report IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Antiviral Screening : A study on related purine compounds demonstrated significant antiviral activity against HIV-1, with effective inhibition observed at concentrations ranging from 4 to 20 μg/mL .
- Anticancer Evaluation : In a comparative study involving multiple purine derivatives, compounds similar to 1H-Purin-2-amine were found to exhibit selective cytotoxicity against cancer cells while sparing non-cancerous cells .
- Anti-inflammatory Effects : Research indicated that certain derivatives showed potent inhibition of COX-2 activity with IC50 values around 0.04 μmol, highlighting their potential as anti-inflammatory agents .
Properties
CAS No. |
160948-28-7 |
---|---|
Molecular Formula |
C12H10BrN5O |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
8-bromo-6-phenylmethoxy-7H-purin-2-amine |
InChI |
InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-11)17-12(14)18-10(8)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,15,16,17,18) |
InChI Key |
UMLWKPLRLXFJPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)Br)N |
Origin of Product |
United States |
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